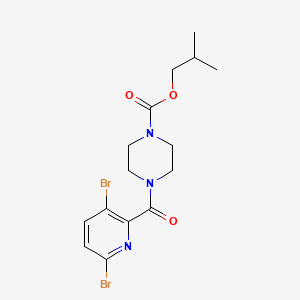
2-Methylpropyl 4-(3,6-dibromopyridine-2-carbonyl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylpropyl 4-(3,6-dibromopyridine-2-carbonyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a 3,6-dibromopyridine-2-carbonyl group and a 2-methylpropyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl 4-(3,6-dibromopyridine-2-carbonyl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the 3,6-dibromopyridine-2-carbonyl chloride: This can be achieved by reacting 3,6-dibromopyridine-2-carboxylic acid with thionyl chloride under reflux conditions.
Nucleophilic substitution: The resulting acyl chloride is then reacted with piperazine to form the intermediate 4-(3,6-dibromopyridine-2-carbonyl)piperazine.
Esterification: Finally, the intermediate is esterified with 2-methylpropyl alcohol in the presence of a suitable catalyst like sulfuric acid to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromine atoms on the pyridine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Products may include N-oxides or hydroxylated derivatives.
Reduction: The primary product would be the corresponding alcohol.
Substitution: Depending on the nucleophile, products could include various substituted pyridines.
科学的研究の応用
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or psychiatric disorders.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It may be used in studies investigating the interaction of piperazine derivatives with biological targets.
作用機序
The mechanism of action for compounds like 2-Methylpropyl 4-(3,6-dibromopyridine-2-carbonyl)piperazine-1-carboxylate typically involves binding to specific molecular targets, such as receptors or enzymes. The presence of the dibromopyridine moiety suggests potential interactions with halogen-binding sites on proteins, while the piperazine ring may interact with amine receptors.
類似化合物との比較
Similar Compounds
4-(3,6-Dibromopyridine-2-carbonyl)piperazine: Lacks the ester group but shares the core structure.
2-Methylpropyl 4-(2-pyridyl)piperazine-1-carboxylate: Similar ester and piperazine structure but with a different pyridine substitution pattern.
Uniqueness
2-Methylpropyl 4-(3,6-dibromopyridine-2-carbonyl)piperazine-1-carboxylate is unique due to the presence of both the dibromopyridine and the ester group, which may confer distinct chemical reactivity and biological activity compared to its analogs.
特性
IUPAC Name |
2-methylpropyl 4-(3,6-dibromopyridine-2-carbonyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Br2N3O3/c1-10(2)9-23-15(22)20-7-5-19(6-8-20)14(21)13-11(16)3-4-12(17)18-13/h3-4,10H,5-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFVFYWDSWZSDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)N1CCN(CC1)C(=O)C2=C(C=CC(=N2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Br2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













